1-Methyl-1,2,3-triazole-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

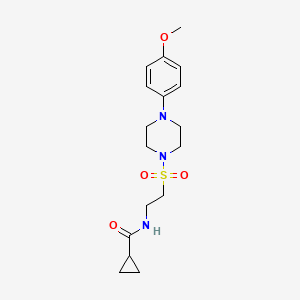

1-Methyl-1,2,3-triazole-4-boronic acid is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazoles often involves the Huisgen 1,3-dipolar cycloaddition of terminal alkynes with azides, a process known as the CuAAC reaction . This reaction allows for the formation of triazoles using a reliable, regioselective, and high-yielding process .Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo a decarboxylation/cycloaddition cascade reaction with propiolic acid .Scientific Research Applications

Synthesis of Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, a related molecule, is useful for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This chemistry is influenced by the Dimroth rearrangement, and a protocol involving ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid (Ferrini et al., 2015).

Methodology for Synthesis of Triazole Derivatives : A new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-formic acid, an important intermediate for various drugs, has been developed. This method uses phenyl acetylene as a raw material and involves multiple steps, including reactions with sodium azide and methyl iodide, to yield the title compound (Liu et al., 2015).

Synthesis of Triazole Derivatives Under Ball-Milling Conditions : An environmentally friendly protocol for synthesizing 1,4,5-trisubstituted 1,2,3-triazole derivatives has been reported. This method involves a one-pot three-component reaction of aryl boronic acids with sodium azide and active methylene compounds under ball-milling conditions (Hosseinzadeh et al., 2020).

NMR Spectral Analysis : Studies on molecules like 4-Methyl-1H-Indazole-5-Boronic Acid, which have different resonance states under varying temperatures, have been conducted. This research is crucial for characterizing such molecules, as it involves the movement of hydrogen atoms and changes in molecular symmetry (Dikmen, 2018).

Corrosion Inhibition Studies : The efficiency of triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, in inhibiting corrosion of mild steel in acidic media has been investigated. This study used electrochemical methods and weight loss measurements to demonstrate the inhibitory properties of these compounds (Lagrenée et al., 2002).

Solvent-Free Synthesis of Triazole Derivatives : A one-pot procedure for synthesizing 1,2,3-triazole derivatives by a three-component coupling of alkyl halides or aryl boronic acids with sodium azide and terminal alkynes has been developed. This method is solvent-free and uses ball-milling, offering a greener approach to the synthesis (Mukherjee et al., 2013).

Mechanism of Action

Target of Action

1-Methyl-1,2,3-triazole-4-boronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are therefore likely to be the reactants involved in these types of reactions.

Mode of Action

In SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . Thus, this compound likely interacts with its targets through these mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carbon–carbon bond formation, as facilitated by SM cross-coupling reactions . The downstream effects of these reactions can be diverse, depending on the specific reactants and conditions involved.

Pharmacokinetics

Organoboron compounds are generally known for their stability and readily prepared nature , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. In the context of SM cross-coupling reactions, the result would be the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, SM cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups or the pH of the environment could potentially impact the action of this compound.

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3-triazole-4-boronic acid, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Cellular Effects

Triazole derivatives have shown to exhibit a range of cellular effects, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral properties .

Molecular Mechanism

It is known that triazoles can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Triazoles are generally known for their high chemical stability .

Metabolic Pathways

Triazoles are known to interact with a variety of enzymes and receptors, suggesting they may be involved in multiple metabolic pathways .

Transport and Distribution

Due to their small size and polarity, triazoles are likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given the broad range of biological activities of triazoles, it is likely that they can localize to various subcellular compartments depending on their specific interactions with proteins and other biomolecules .

properties

IUPAC Name |

(1-methyltriazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BN3O2/c1-7-2-3(4(8)9)5-6-7/h2,8-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSONEOVKCIUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=N1)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2776059.png)

![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2776060.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2776061.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776064.png)

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]acetamide](/img/structure/B2776065.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776067.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)

![2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2776072.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2776073.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)